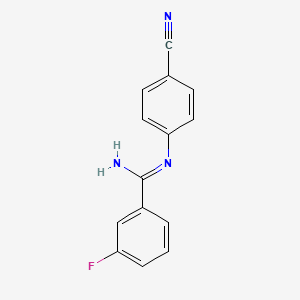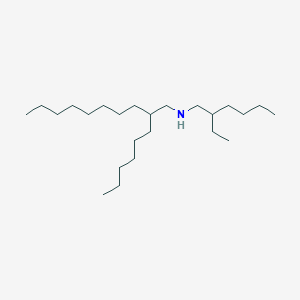![molecular formula C11H12N2O3 B12572575 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is a hydrazone derivative, which is a type of Schiff base. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid typically involves the condensation of 2-hydroxyacetophenone with hydrazine derivatives. One common method includes the following steps :
Condensation Reaction: 2-hydroxyacetophenone is reacted with hydrazine hydrate in ethanol under reflux conditions to form the hydrazone intermediate.
Addition Reaction: The intermediate is then reacted with propanoic acid in the presence of a catalyst such as acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Ether or ester derivatives.
科学的研究の応用
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Analytical Chemistry: The compound can be used as a reagent for the detection and quantification of metal ions in solution due to its ability to form stable complexes.
Materials Science: It is employed in the development of novel materials with specific optical and electronic properties.
作用機序
The mechanism of action of 2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the hydroxyphenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a propanoic acid group.
2-[(E)-1-(2-hydroxyphenyl)ethylidene]hydrazinecarbothioamide: Similar structure but with a carbothioamide group.
Uniqueness
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and hydrazone moieties allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
特性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-7(12-13-8(2)11(15)16)9-5-3-4-6-10(9)14/h3-6,14H,1-2H3,(H,15,16)/b12-7+,13-8? |
InChIキー |
GSYRQRFXJPEFIH-QLQROWNFSA-N |
異性体SMILES |
C/C(=N\N=C(C)C(=O)O)/C1=CC=CC=C1O |
正規SMILES |
CC(=NN=C(C)C(=O)O)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


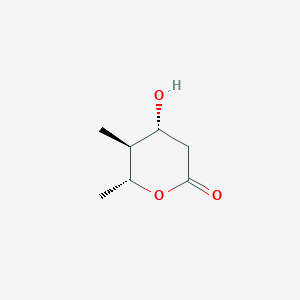
![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)
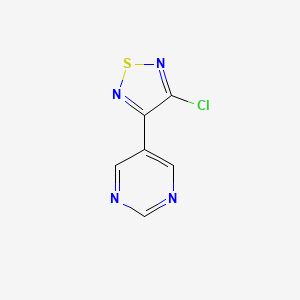
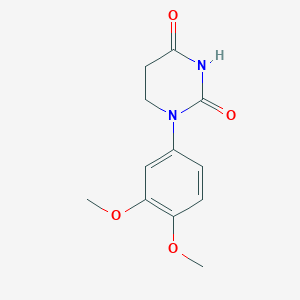
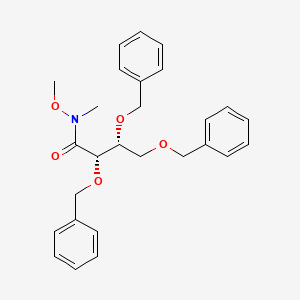
![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
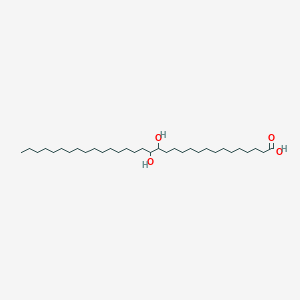
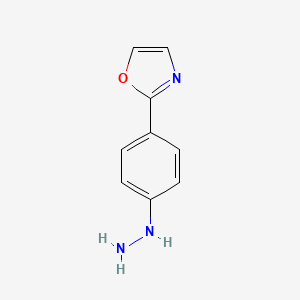
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
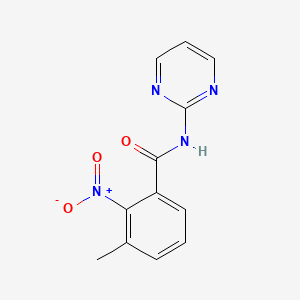
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
